molecular formula C24H22BrN3O4 B11074984 N-(5-bromopyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(5-bromopyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11074984
M. Wt: 496.4 g/mol
InChI Key: ORWNUMFESHXZJU-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a quinoline core, substituted with bromopyridine and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Bromopyridine Group: The bromopyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable bromopyridine derivative reacts with the quinoline intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The bromopyridine group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(5-bromopyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromopyridine and methoxyphenyl groups may facilitate binding to specific sites, while the quinoline core can participate in various biochemical reactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
  • N-(5-fluoropyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

Compared to similar compounds, N-(5-bromopyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially increasing its efficacy in therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C24H22BrN3O4

Molecular Weight

496.4 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C24H22BrN3O4/c1-24(2)11-19-17(20(29)12-24)10-18(22(30)27-21-9-4-14(25)13-26-21)23(31)28(19)15-5-7-16(32-3)8-6-15/h4-10,13H,11-12H2,1-3H3,(H,26,27,30)

InChI Key

ORWNUMFESHXZJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)NC4=NC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

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